molecular formula C6H7F3O4 B2618230 4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid CAS No. 201483-14-9

4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid

Cat. No.: B2618230
CAS No.: 201483-14-9
M. Wt: 200.113
InChI Key: WEFVNIMFBIHCCY-UHFFFAOYSA-N
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Description

4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid is an organic compound with the molecular formula C6H7F3O4 and a molecular weight of 200.11 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a butanoic acid backbone, which imparts unique chemical properties.

Scientific Research Applications

4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid has a wide range of applications in scientific research:

Chemical Reactions Analysis

4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its reactivity and allows it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-oxo-4-(2,2,2-trifluoroethoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O4/c7-6(8,9)3-13-5(12)2-1-4(10)11/h1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFVNIMFBIHCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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